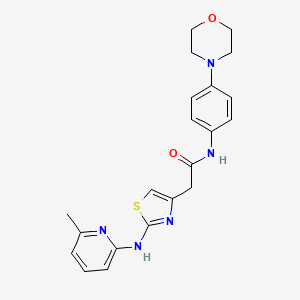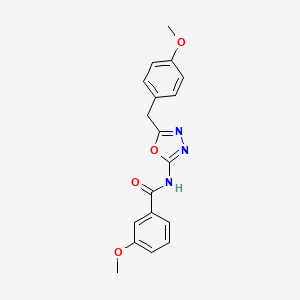
4-(Cyclopropylmethyl)-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .科学的研究の応用
Antimicrobial and Antioxidant Studies
4-(Cyclopropylmethyl)-2-methoxyphenol derivatives have been investigated for their antimicrobial and antioxidant activities. Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates were synthesized, showing excellent antibacterial and antifungal properties, as well as profound antioxidant potential. These compounds demonstrate the potential for pharmaceutical applications, underscoring the importance of structural variation in enhancing biological activity (Raghavendra et al., 2016).
Thermochemical and Quantum-Chemical Studies
Methoxyphenols, including derivatives of this compound, form a critical part of antioxidants and biologically active molecules. These compounds are capable of forming strong intermolecular and intramolecular hydrogen bonds, affecting their thermochemical properties and reactivities. Research has utilized thermochemical, spectroscopic, and quantum-chemical studies to understand these interactions better, providing insights into the design of more effective antioxidants (Varfolomeev et al., 2010).
Deprotection of Alcohol Protecting Groups
4-Methoxyphenylmethyl ethers, related to this compound, are used extensively as protecting groups for alcohols in synthetic chemistry. FeCl3 has been shown to catalyze the deprotection of these ethers efficiently, offering a method to obtain pure alcohols without the need for extensive purification. This research contributes to the field of synthetic chemistry by providing a more efficient method for the deprotection of sensitive alcohol functional groups (Sawama et al., 2015).
Radical Cation Reactivity and Oxygen Acidity
The study of cyclopropyl(4-methoxyphenyl)phenylmethanol radical cations in aqueous solutions reveals insights into the reactivity and fragmentation patterns of these compounds. Understanding the oxygen acidity and subsequent reactions of these radical cations contributes to the broader knowledge of organic reaction mechanisms, particularly in how substituents like the cyclopropyl group affect reactivity and stability (Bietti et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(cyclopropylmethyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-11-7-9(4-5-10(11)12)6-8-2-3-8/h4-5,7-8,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZICCZPOUAYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethanone](/img/structure/B2678127.png)

![2-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2678131.png)
![methyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2678132.png)


![2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide](/img/structure/B2678140.png)


![5-{[2-(Diethylamino)-1,3-thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2678143.png)
![N'-{(E)-[2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2678145.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-4-propoxybenzene-1-sulfonamide](/img/structure/B2678146.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2678148.png)
